molecular formula C9H7NO2 B1293915 2-Methyl-4H-3,1-benzoxazin-4-one CAS No. 525-76-8

2-Methyl-4H-3,1-benzoxazin-4-one

Cat. No. B1293915
CAS RN: 525-76-8
M. Wt: 161.16 g/mol
InChI Key: WMQSKECCMQRJRX-UHFFFAOYSA-N
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Description

“2-Methyl-4H-3,1-benzoxazin-4-one” is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular formula of “2-Methyl-4H-3,1-benzoxazin-4-one” is C9H7NO2 . The InChI representation is InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 . The Canonical SMILES representation is CC1=NC2=CC=CC=C2C(=O)O1 .


Chemical Reactions Analysis

The reactivity of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles under microwave irradiation conditions has been investigated . Optimization of the reaction conditions of oxazinones with carbon nucleophiles led to the synthesis of a series of 4-hydroxy-quinolin-2-ones and 4-hydroxy-1,8-naphthyridin-2-ones in high yields .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-4H-3,1-benzoxazin-4-one” is 161.16 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved documents.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyl-4H-3,1-benzoxazin-4-one serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in one-pot synthesis methods where it undergoes cyclodehydration reactions to form derivatives under mild conditions . These derivatives are significant due to their wide spectrum of medical and industrial applications.

Elastase Inhibition

This compound has been identified as an elastase inhibitor, which is crucial in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD). Elastase inhibitors help manage inflammation and tissue damage in such diseases .

Anti-neoplastic Agent

As an anti-neoplastic agent, 2-Methyl-4H-3,1-benzoxazin-4-one shows potential in cancer research. It may inhibit the proliferation of cancer cells, thereby serving as a promising compound in the development of chemotherapeutic drugs .

Enzyme Inhibition

The compound’s role as an enzyme inhibitor makes it a candidate for the study of metabolic pathways and the development of drugs that target specific enzymes involved in disease processes .

Antifungal and Antibacterial Properties

Research indicates that 2-Methyl-4H-3,1-benzoxazin-4-one exhibits antifungal and antibacterial properties. This makes it a potential candidate for developing new antimicrobial drugs, especially against resistant strains of bacteria .

Antiphlogistic Drugs

The anti-inflammatory properties of this compound categorize it as an antiphlogistic drug. It can be used to reduce inflammation and treat diseases where inflammation is a primary symptom .

Hypnotic Drug Applications

When functional groups like vinyl or phosphate are connected to the aromatic ring of benzoxazinones, the compounds exhibit properties useful in hypnotic drugs. These drugs are used to induce sleep in individuals with insomnia .

Inhibition of Bacterial Growth

2-Methyl-4H-3,1-benzoxazin-4-one has shown efficacy in inhibiting the growth of certain Gram-negative bacteria, such as Salmonella typhi and Escherichia coli. This application is particularly relevant in the treatment of infectious diseases like tuberculosis .

Safety And Hazards

“2-Methyl-4H-3,1-benzoxazin-4-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSKECCMQRJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049313
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4H-3,1-benzoxazin-4-one

CAS RN

525-76-8
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Record name 4H-3,1-Benzoxazin-4-one, 2-methyl-
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Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Record name 2-methyl-4H-3,1-benzoxazin-4-one
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Synthesis routes and methods I

Procedure details

Anthranilic acid (274.3 g) and acetic anhydride (1.1 L) were combined then heated at reflux for 3.5 hours. The reaction mixture was concentrated under vacuum. The residue was combined with methanol (550 mL) then concentrated under vacuum to provide 2-methyl-4-oxo-3,1-benzoxazine as a brown oil.
Quantity
274.3 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-iodo-2-methylbenzenamine 24 (233 mg, 1 mmol) on reaction with 1-tert-butyl-4-ethynylbenzene (25b, 158 mg, 1 mmol) by employing Sonagashira coupling conditions using Pd(PPh3)4 (69.3 mg, 0.06 equiv) as catalyst, CuI (22.8 mg, 0.12 equiv) as cocatalyst, butyl amine (261 mg, 3 equiv) as base and ether as solvent and kept the reaction for 6 h. After completion of the reaction as indicated by TLC and the reaction mixture is extracted into ether (4×25 mL) from the aqueous layer and concentrated in vacuo. The compound was further purified by column chromatography using 60-120 silica gel (ethyl acetate/hexane, 1:9) to obtain 4-((4-tert-butylphenyl)ethynyl)-2-methyl benzene amine (26b) as pure product. Anthranilic acid (27, 137 mg, 1 mmol) on reaction with acetic anhydride at 150° C. and reflux for 30 min, after completion of reaction aqueous sodium bicarbonate solution is added and extracted in ethyl acetate (4×25 mL) from the aqueous layer and concentrated in vacuo afforded 2-methyl 4H-benzo[d][1,3]oxazin-4-one compound (28) as pure product. To a stirred solution of 4-((4-tert-butylphenyl)ethynyl)-2-methylbenzenamine (26b, 263 mg, 1 mmol) with 2-methyl-4H-benzo[d][1,3]oxazin-4-one (28, 161 mg, 1 mmol) in acetic acid and reflux for 8 h After completion of the reaction as indicated by TLC. then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4 afforded 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methylquinazolin-4(3H)-one (29b). Reaction of 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methyl quinazolin-4(3H)-one (29b, 406 mg, 1 mmol) with 2,4-dihydroxybenzaldehyde (30d, 138 mg, 1 mmol) was taken in acetic acid Then the resulting mixture was stirred under reflux conditions for 8 h and then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4. The resulting product (5d) was purified by column chromatography employing EtOAc/Hexane as an eluent.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
KC Prousis, A Tzani, N Avlonitis… - Journal of …, 2013 - Wiley Online Library
The reactivity of variably substituted 2‐methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐methyl‐4H‐pyrido[2,3‐d][1,3]oxazin‐4‐one towards carbon and oxygen nucleophiles under …
Number of citations: 13 onlinelibrary.wiley.com
A El-Mekabaty, SM Sherif, SAM Zaater… - … Journal of Modern …, 2013 - uomosul.edu.iq
This review presents a systematic and comprehensive survey of the methods of preparation and the chemical reactivity of benzoxazinone derivatives. This literature survey also implies …
Number of citations: 22 uomosul.edu.iq
AY Kovalevsky, II Ponomarev - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
Each of the three title compounds, namely 6,6′-methylenebis(2-methyl-4H-3,1-benzoxazin-4-one), C19H14N2O4, 6,6′-methylenebis(2-trifluoromethyl-4H-3,1-benzoxazin-4-one), …
Number of citations: 3 scripts.iucr.org
HMF Madkour - Arkivoc, 2004 - arkat-usa.org
6, 8-Dibromo-(4H)-3, 1-benzoxazinone 1a was synthesized and allowed to react with some nitrogen nucleophiles namely, hydroxylamine hydrochloride, 4-aminoacetophenone, o-…
Number of citations: 45 www.arkat-usa.org
YA Sayapin, EA Gusakov, IV Dorogan… - Russian Journal of …, 2016 - Springer
2-(4H-1,3-Benzoxazin-4-on-2-yl)-4,5,6-trichloro-1,3-tropolone, structural properties of which were studied using 1 H NMR, IR-spectroscopy, mass spectrometry, and quantum chemistry …
Number of citations: 10 link.springer.com
AMMF Eissa, KA Hebash, MA Riya, SIM Ramadan - Synthesis, 2013 - fsc.stafpu.bu.edu.eg
In attempt to find new pharmacological active molecules, we synthesized 6-iodo-4H-3, 1-benzoxazin-4-one and allowed it to react with some nitrogen nucleophiles namely; …
Number of citations: 1 fsc.stafpu.bu.edu.eg
AA Pawar, SR Butle, PU Pawar, VP Phulwale… - 2016 - wjpr.s3.ap-south-1.amazonaws.com
4H-1, 3-benzoxazin-4-one is a nitrogen containing aromatic organic heterocycles consist of fusion of benzene and 6H-1, 3-oxazin-6-one. previous study have reported that benzoxazine-…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
A Anhydride, DH Kim - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
Abstract Treatment of 7‐chloro‐3,4‐dihydro‐1H‐1,4‐benzodiazepin‐2,5‐dione (Ia) with refluxing acetic anhydride in the presence of pyridine afforded 6‐chloro‐2‐methyl‐4H‐3,1‐…
Number of citations: 0 onlinelibrary.wiley.com
D Dewangan - shodhganga.inflibnet.ac.in
In present research work, the 1,3,4 oxadiazole nucleolus were designed to synthesize newlinenew derivatives by simple and efficient method as given in Scheme I, Scheme II and …
Number of citations: 0 shodhganga.inflibnet.ac.in
D Dewangan, VS Verma, KT Nakhate… - Medicinal Chemistry …, 2016 - Springer
In the present study, several new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety were synthesized by following steps. 2-methyl -4H-3, 1-benzoxazin-4-one, and 2-…
Number of citations: 20 link.springer.com

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